1-Bromo-1-chloroethane

Description

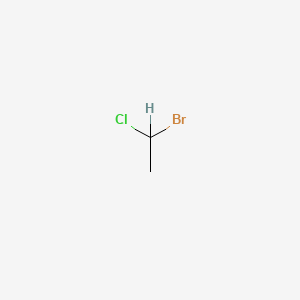

1-Bromo-1-chloroethane, with the chemical formula C₂H₄BrCl, is a halogenated alkane that holds a unique position in the field of organic chemistry. chembk.comnist.gov It is a colorless, volatile liquid at room temperature, recognized for being a chiral molecule due to its asymmetric carbon atom bonded to four different groups: a hydrogen atom, a bromine atom, a chlorine atom, and a methyl group. ontosight.aisolubilityofthings.combrainly.com This structural feature results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-bromo-1-chloroethane and (S)-1-bromo-1-chloroethane. orgosolver.commasterorganicchemistry.com Primarily, it serves as a valuable intermediate and building block in organic synthesis. solubilityofthings.comfishersci.ca

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₄BrCl | chembk.com |

| Molecular Weight | 143.41 g/mol | chembk.com |

| Density | 1.667 g/cm³ | chembk.com |

| Boiling Point | 82-83°C | chemsynthesis.com |

| Refractive Index (@ 20°C) | 1.4635-1.4685 | thermofisher.com |

| Appearance | Colorless to pale yellow liquid | solubilityofthings.comthermofisher.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1-chloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrCl/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSVNDSDEZTYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870650 | |

| Record name | 1-Bromo-1-chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-96-4 | |

| Record name | 1-Bromo-1-chloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-1-chloroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-1-chloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-1-chloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 1 Bromo 1 Chloroethane

Direct Halogenation of Ethane (B1197151): Mechanistic and Selectivity Considerations

The direct halogenation of ethane represents a primary industrial route for synthesizing 1-bromo-1-chloroethane. This method involves the substitution of hydrogen atoms on the ethane molecule with both bromine and chlorine, typically under photochemical or thermal conditions.

Radical Substitution Mechanisms in Mixed Halogenation

The halogenation of ethane proceeds through a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. youtube.comlibretexts.orgsavemyexams.com

Initiation: The process begins with the homolytic cleavage of the halogen-halogen bond (either Cl-Cl or Br-Br) by ultraviolet (UV) light or heat, generating two halogen radicals. savemyexams.comsavemyexams.com This step requires energy input to break the covalent bond. libretexts.org

Initiation Step Example (Chlorine): Cl₂ + UV light → 2Cl•

Propagation: A halogen radical then abstracts a hydrogen atom from an ethane molecule, forming a hydrogen halide and an ethyl radical (•CH₂CH₃). savemyexams.comsavemyexams.com This ethyl radical subsequently reacts with a halogen molecule (Cl₂ or Br₂) to produce a haloethane and a new halogen radical, which continues the chain reaction. savemyexams.comsavemyexams.com In a mixed halogenation environment, this can lead to the formation of various halogenated ethanes.

Propagation Steps Example: CH₃CH₃ + Cl• → •CH₂CH₃ + HCl savemyexams.com •CH₂CH₃ + Br₂ → CH₃CH₂Br + Br•

Further halogenation can occur on the already substituted ethane. For instance, a chlorine radical can abstract a hydrogen from chloroethane (B1197429) to form a radical that can then react with bromine.

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical molecule. youtube.com This can happen in several ways, such as the combination of two halogen radicals, an ethyl radical and a halogen radical, or two ethyl radicals. youtube.comsavemyexams.com

Control of Regioselectivity in Halogenation Reactions

Controlling the position of halogenation (regioselectivity) is a significant challenge in the synthesis of specific haloalkanes. When alkanes larger than ethane are halogenated, a mixture of isomeric products is often formed. libretexts.org For instance, the chlorination of propane (B168953) yields both 1-chloropropane (B146392) and 2-chloropropane. libretexts.org

The reactivity of hydrogen atoms on primary, secondary, and tertiary carbons differs, influencing the product distribution. askfilo.com Halogenation tends to favor the substitution of hydrogens on more substituted carbons due to the greater stability of the resulting secondary or tertiary radical intermediates. youtube.comyoutube.com Bromination is generally more selective than chlorination. quora.com While fluorine is highly reactive and iodine is often unreactive, chlorine and bromine are most commonly used. libretexts.org

In the case of producing this compound, the reaction conditions must be carefully managed to favor the formation of the desired geminal dihalide over its isomer, 1-bromo-2-chloroethane (B52838), and other polyhalogenated byproducts. quora.com The presence of a chlorine atom on a carbon atom can influence the reactivity of the remaining C-H bonds on that same carbon, often making them more susceptible to further substitution. quora.com

Alternative Synthetic Routes and Precursor Chemistry

Beyond the direct halogenation of ethane, alternative methods for synthesizing this compound involve starting from precursors that are already partially halogenated.

Approaches Involving Halogen Exchange Reactions

Halogen exchange, commonly known as the Finkelstein reaction, is a method for preparing haloalkanes. thieme-connect.de This approach can be used to synthesize this compound by reacting a dichloro- or dibromo-precursor with an appropriate halide salt. For example, reacting 1,1-dichloroethane (B41102) with a bromide source could yield the target compound. The success of these reactions often depends on shifting the equilibrium, for instance, by using a solvent in which the resulting salt (e.g., sodium chloride) is insoluble. thieme-connect.de

| Precursor | Reagent | Product |

| 1,1-Dichloroethane | Sodium Bromide (NaBr) | This compound |

| 1,1-Dibromoethane | Sodium Chloride (NaCl) | This compound |

This table illustrates potential halogen exchange reactions for the synthesis of this compound.

Derivatization from Related Halogenated Precursors

This compound can also be synthesized from other halogenated compounds. One notable method is the addition of hydrogen bromide (HBr) to vinyl chloride (CH₂=CHCl). askfilo.com This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the carbon with fewer hydrogen atoms (the one already bearing the chlorine atom), yielding this compound. askfilo.comdoubtnut.com

Another potential precursor is 1,1-dichloroethane, which can undergo free-radical chlorination. researchgate.net However, controlling the reaction to achieve monosubstitution with bromine would be necessary. The synthesis can also potentially start from chloroethane, which upon further halogenation could yield a mixture of products including 1,1-dichloroethane and this compound if both halogens are present. ontosight.ai

| Precursor | Reaction Type | Product |

| Vinyl Chloride | Electrophilic Addition of HBr | This compound |

| 1,1-Dichloroethane | Radical Bromination | This compound |

| Chloroethane | Mixed Radical Halogenation | Mixture including this compound |

This table summarizes derivatization approaches from halogenated precursors.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of chemicals more environmentally benign. imist.ma These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. essentialchemicalindustry.orgacs.org

In the context of this compound synthesis, several green chemistry principles are relevant:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. essentialchemicalindustry.org Addition reactions, such as the addition of HBr to vinyl chloride, are generally high in atom economy.

Less Hazardous Chemical Synthesis : This principle encourages the use of less toxic reagents and the generation of less hazardous waste. imist.ma For example, developing catalytic methods for halogenation could avoid the use of stoichiometric and often harsh reagents. essentialchemicalindustry.org

Catalysis : The use of catalysts is preferred over stoichiometric reagents. essentialchemicalindustry.org Catalytic reactions can reduce energy requirements by lowering activation energies and can increase selectivity, thereby minimizing waste from side products. essentialchemicalindustry.org

Reduce Derivatives : Unnecessary derivatization steps, which require additional reagents and can generate waste, should be minimized or avoided. acs.org Direct functionalization of C-H bonds is a more ideal approach from a green chemistry perspective.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized. essentialchemicalindustry.org Research into solvent-free reactions or the use of greener solvents like water or supercritical fluids is an active area of green chemistry. imist.ma For instance, some bromination reactions have been developed in aqueous media to avoid chlorinated solvents. innovareacademics.in

Improving the greenness of this compound synthesis would involve developing highly selective catalytic systems for the direct halogenation of ethane or optimizing precursor-based routes to improve atom economy and reduce hazardous byproducts.

Reaction Mechanisms and Kinetic Studies of 1 Bromo 1 Chloroethane

Nucleophilic Substitution PathwaysCurrent time information in Newcastle upon Tyne, GB.

The presence of two different halogen atoms on the same carbon atom makes 1-bromo-1-chloroethane a subject of significant interest in the study of nucleophilic substitution reactions. solubilityofthings.com The molecule's reactivity is dictated by the nature of the attacking nucleophile, the solvent system, and the inherent properties of the substrate itself.

SN1 vs. SN2 Mechanisms: Theoretical and Experimental DelineationCurrent time information in Newcastle upon Tyne, GB.solubilityofthings.com

As a secondary halogenoalkane, this compound is capable of undergoing nucleophilic substitution by both unimolecular (SN1) and bimolecular (SN2) mechanisms. chemguide.co.ukmugberiagangadharmahavidyalaya.ac.in The predominant pathway is a consequence of the specific reaction conditions.

The SN1 mechanism is a two-step process. quora.commasterorganicchemistry.com The initial, rate-determining step involves the spontaneous dissociation of the leaving group to form a secondary carbocation intermediate. quora.comsavemyexams.commasterorganicchemistry.com This planar intermediate is then rapidly attacked by a nucleophile from either face, leading to a mixture of stereoisomeric products (racemization). quora.commasterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.comyoutube.com

The SN2 mechanism , in contrast, is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"). mugberiagangadharmahavidyalaya.ac.inbyjus.com This process involves a pentavalent transition state and results in the inversion of the stereochemical configuration at the chiral center, an effect known as Walden inversion. quora.combyjus.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

The table below summarizes the key distinctions between the SN1 and SN2 pathways.

| Feature | SN1 Mechanism | SN2 Mechanism |

| Molecularity | Unimolecular quora.com | Bimolecular quora.com |

| Rate Law | Rate = k[Substrate] masterorganicchemistry.com | Rate = k[Substrate][Nucleophile] youtube.com |

| Mechanism | Two steps, carbocation intermediate masterorganicchemistry.com | One step, transition state byjus.com |

| Substrate Preference | Tertiary > Secondary > Primary quora.com | Primary > Secondary > Tertiary quora.com |

| Nucleophile | Favored by weak nucleophiles libretexts.org | Favored by strong nucleophiles byjus.com |

| Solvent | Favored by polar protic solvents libretexts.org | Favored by polar aprotic solvents byjus.com |

| Stereochemistry | Racemization (mixture of inversion and retention) quora.commasterorganicchemistry.com | Complete inversion of configuration byjus.com |

| Rearrangements | Possible due to carbocation intermediate youtube.com | Not possible youtube.com |

Influence of Nucleophile and Solvent on Reaction KineticsCurrent time information in Newcastle upon Tyne, GB.

The choice between SN1 and SN2 pathways for this compound is critically influenced by the nucleophile and the solvent.

Nucleophile Strength: Strong nucleophiles, which are typically species with a negative charge (e.g., hydroxide, cyanide), favor the bimolecular SN2 mechanism. quora.combyjus.com Weak, neutral nucleophiles, such as water or alcohols, favor the SN1 mechanism as they are not strong enough to initiate a backside attack but can readily react with a pre-formed carbocation. youtube.comlibretexts.org

Solvent Polarity: The solvent plays a crucial role in stabilizing the intermediates and transition states.

Polar protic solvents (e.g., water, ethanol) have hydrogen atoms bonded to electronegative atoms and are effective at solvating both cations and anions. They excel at stabilizing the carbocation intermediate and the leaving group anion formed in the SN1 pathway, thus accelerating its rate. quora.comlibretexts.org

Polar aprotic solvents (e.g., acetone, DMSO) possess large dipole moments but lack O-H or N-H bonds. They solvate cations well but leave anions (the nucleophile) relatively "bare" and more reactive, which promotes the SN2 mechanism. mugberiagangadharmahavidyalaya.ac.inbyjus.com

A change in solvent can potentially shift the mechanism from SN1 to SN2 or vice versa. mugberiagangadharmahavidyalaya.ac.in For instance, reacting this compound with a weak nucleophile in a polar protic solvent would favor the SN1 pathway. Conversely, using a strong nucleophile in a polar aprotic solvent would favor the SN2 pathway.

Leaving Group Efficacy and Stereochemical Implicationssolubilityofthings.com

This compound possesses two potential leaving groups: bromide (Br⁻) and chloride (Cl⁻). The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own. libretexts.org Among the halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org Therefore, the C-Br bond is more likely to break than the C-Cl bond in a nucleophilic substitution reaction.

Stereochemical Implications: As a chiral molecule, this compound exists as two non-superimposable mirror images, the (R) and (S) enantiomers. orgosolver.commasterorganicchemistry.com The stereochemical outcome of a substitution reaction is a powerful diagnostic tool for determining the mechanism.

An SN1 reaction proceeds through a planar carbocation, which can be attacked by the nucleophile from either face. This typically results in a nearly racemic mixture of products, meaning both inversion and retention of the original configuration are observed. quora.commasterorganicchemistry.com

An SN2 reaction involves a backside attack, which forces the molecule's stereochemistry to "invert" like an umbrella in the wind. byjus.com Starting with a pure enantiomer, such as (R)-1-bromo-1-chloroethane, will yield a product with the opposite configuration, for instance, the (S)-product. mugberiagangadharmahavidyalaya.ac.inbyjus.com

Elimination Reaction DynamicsCurrent time information in Newcastle upon Tyne, GB.

In the presence of a base, this compound can undergo elimination (dehydrohalogenation) to form an alkene, competing with the substitution pathways. chemguide.co.uk The reaction involves the removal of a hydrogen atom from the methyl group and a halogen atom from the adjacent carbon. chemguide.co.uk

E1 vs. E2 Mechanisms: Mechanistic Divergence and Product FormationCurrent time information in Newcastle upon Tyne, GB.

Similar to substitution, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways.

The E1 mechanism is a two-step process that shares its first step with the SN1 reaction: the formation of a carbocation. masterorganicchemistry.comamazonaws.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond. researchgate.net The E1 reaction rate is dependent only on the substrate concentration and often occurs alongside the SN1 reaction. masterorganicchemistry.com

The E2 mechanism is a concerted, one-step reaction where a strong base removes a proton, and the leaving group departs simultaneously, forming a π-bond. researchgate.netlibretexts.org This mechanism requires a specific stereochemical arrangement known as an anti-periplanar geometry, where the hydrogen and the leaving group are on opposite sides of the C-C bond. amazonaws.com The rate of the E2 reaction depends on the concentration of both the substrate and the base. libretexts.org

For the secondary substrate this compound, both E1 and E2 reactions are possible, with the outcome largely determined by the strength of the base. chemguide.co.ukamazonaws.com Strong bases favor the E2 pathway, while weak bases and conditions that favor carbocation formation (polar protic solvents) allow for the E1 mechanism. youtube.commasterorganicchemistry.com

Thermochemical Analysis of Dehydrohalogenation ProcessesCurrent time information in Newcastle upon Tyne, GB.quora.comontosight.ai

The dehydrohalogenation of this compound can result in two different products depending on which halogen is eliminated: vinyl chloride (if HBr is removed) or vinyl bromide (if HCl is removed). nist.gov Thermochemical data from the NIST Chemistry WebBook provides insight into the energetics of these gas-phase reactions. nist.gov

The standard enthalpy of reaction (ΔrH°) indicates the heat absorbed or released during the reaction. A lower positive value suggests a less endothermic, and therefore more energetically favorable, process.

Gas Phase Reaction Thermochemistry Data

| Reaction | Formula | ΔrH° (kJ/mol) |

|---|---|---|

| This compound → Vinyl bromide + HCl | C₂H₄BrCl → C₂H₃Br + HCl | 66.1 ± 4.2 |

| This compound → Vinyl chloride + HBr | C₂H₄BrCl → C₂H₃Cl + HBr | 83.3 ± 0.8 |

Data sourced from the NIST Chemistry WebBook. nist.gov

The thermochemical data indicates that the elimination of hydrogen chloride to form vinyl bromide is the more thermodynamically favorable pathway in the gas phase, as it has a lower enthalpy of reaction. nist.gov This aligns with the principle that bromide is a better leaving group than chloride. libretexts.org In practice, reaction conditions, including the base and solvent, play a critical kinetic role in determining the final product distribution. chemguide.co.ukyoutube.com

Catalytic Effects on Elimination Pathways

The elimination of hydrogen halides (dehydrohalogenation) from haloalkanes is a fundamental reaction that can be significantly influenced by catalysts. Studies on analogous haloethanes show that the nature of the catalyst dictates the reaction mechanism. oup.com Solid acid catalysts and solid base catalysts promote dehydrohalogenation through distinct pathways.

On solid acids, the reaction is proposed to proceed through a carbonium-ion (carbocation) mechanism. oup.com In contrast, on solid bases, a concerted E2 (bimolecular elimination) mechanism is favored. oup.com A kinetic isotope effect, which is observed when a C-H bond is broken in the rate-determining step, has been noted for dehydrobromination on solid bases but not on solid acids, supporting the proposed mechanisms. oup.com For reactions like the synthesis of this compound from dihaloethanes, which involves elimination and substitution steps, phase transfer catalysts can be employed to facilitate the reaction, though specific mechanistic roles are dependent on the full reaction system.

| Catalyst Type | Proposed Mechanism | Key Research Findings |

|---|---|---|

| Solid Acids (e.g., Silica-Alumina) | Carbonium-ion (Carbocation) | Reaction proceeds via a carbocation intermediate. No kinetic isotope effect is observed, suggesting C-H bond cleavage is not the rate-determining step. oup.com |

| Solid Bases (e.g., KOH-SiO₂) | E2 Step-by-step | Reaction occurs in a concerted step. A kinetic isotope effect is observed, indicating C-H bond cleavage is part of the rate-determining step. oup.com |

Thermochemical data from the NIST Chemistry WebBook quantifies the endothermic nature of the gas-phase dehydrohalogenation of this compound. nist.gov

| Reaction | ΔrH° (kJ/mol) | Phase | Notes |

|---|---|---|---|

| C₂H₄BrCl → HCl + C₂H₃Br (Vinyl bromide) | 66.0 ± 2.0 | Gas | Dehydrochlorination nist.gov |

| C₂H₄BrCl → HBr + C₂H₃Cl (Vinyl chloride) | 83.3 ± 0.8 | Gas | Dehydrobromination nist.gov |

Radical Reactions and Reductive Cleavage Mechanisms

Homolytic Cleavage of Carbon-Halogen Bonds

The carbon-halogen bonds in this compound can undergo homolytic cleavage, where the bond breaks symmetrically, and each fragment retains one of the bonding electrons to form radicals. This process is often initiated by ultraviolet (UV) light or heat. The initial step in the free-radical halogenation of an alkane like ethane (B1197151) involves the homolytic cleavage of a halogen molecule (e.g., Br₂ or Cl₂) to produce halogen radicals. youtube.comsavemyexams.com These highly reactive radicals can then abstract a hydrogen atom from the alkane, generating an alkyl radical. youtube.com

The selectivity of this hydrogen abstraction is a key factor. The reaction involving a bromine radical is significantly more selective than that with a chlorine radical. masterorganicchemistry.com This difference is attributed to the thermodynamics of the hydrogen abstraction step. For chlorine, the step is exothermic, and the transition state resembles the reactants (an "early" transition state). For bromine, the step is endothermic, and the transition state is more product-like (a "late" transition state), leading to greater sensitivity to the stability of the resulting alkyl radical. masterorganicchemistry.com

Dissociative Electron Transfer Processes in Activated Halides

The reductive cleavage of this compound is a critical process, particularly in its role as a polymerization initiator. researchgate.netacs.org Theoretical and experimental studies have shown that the dissociative electron transfer to activated alkyl halides like this compound proceeds through a concerted mechanism. researchgate.netnih.gov

In this concerted process, the addition of an electron and the cleavage of the carbon-halogen (C-X) bond occur in a single step, rather than through a stepwise pathway involving the formation of a stable radical anion intermediate (RX•⁻). acs.organu.edu.au This reaction requires a significant activation barrier, which primarily stems from the energy needed to break the C-X bond. researchgate.netnih.gov The injection of an electron results in a weakly associated, charge-induced donor-acceptor complex, not a true radical anion with a covalent bond character between the carbon-centered radical and the leaving anion. acs.orgnih.gov Consequently, the cleavage is neither purely homolytic nor heterolytic in this context. acs.org

Role in Living Radical Polymerization Initiation Mechanisms

This compound serves as an initiator in controlled/"living" radical polymerization (LRP), a powerful method for synthesizing well-defined polymers. acs.organu.edu.au Its function is intrinsically linked to the reductive cleavage mechanism described above.

In techniques such as Single Electron Transfer Living Radical Polymerization (SET-LRP), a low-oxidation-state metal complex activates the initiator (this compound) via electron transfer. researchgate.netanu.edu.au The concerted dissociative electron transfer cleaves the carbon-halogen bond to generate the initiating radical (CH₃ĊHBr or CH₃ĊHCl), which then begins the polymerization process. researchgate.netacs.org This mechanistic understanding is crucial, as it challenges earlier hypotheses for SET-LRP that presumed the formation and subsequent decomposition of a distinct radical anion intermediate. acs.orgnih.govanu.edu.au The finding that a true radical anion does not form implies that the mechanism of activation in these polymerization systems is more complex than a simple outer-sphere electron transfer (OSET). acs.org

Oxidation-Reduction Pathways and Product Characterization

In organic chemistry, oxidation can be defined as an increase in bonds to electronegative atoms (like O, N, halogens) or a decrease in bonds to hydrogen at a carbon center. libretexts.orgpressbooks.pub Conversely, reduction involves an increase in bonds to hydrogen or a decrease in bonds to electronegative atoms. libretexts.org

The reductive cleavage of the carbon-halogen bond in this compound, as discussed in the radical reactions section, is a form of reduction at the carbon atom. libretexts.org

The oxidation of this compound is less commonly detailed, but pathways can be inferred from studies on similar molecules like bromoethane (B45996). The atmospheric oxidation of bromoethane is initiated by hydrogen abstraction, with the lowest activation energy corresponding to abstraction from the alpha-carbon (the carbon bonded to the halogen). nih.gov By analogy, the oxidation of this compound would likely favor hydrogen abstraction from the C1 position. Subsequent reactions with oxygen would lead to the formation of various oxidized species. Potential products could include brominated and chlorinated carbonyl compounds such as 1-bromo-1-chloroacetone or related acyl halides. nih.gov

Stereochemical Investigations of 1 Bromo 1 Chloroethane

Chiral Center Identification and Configuration Assignment (R/S Nomenclature)

The concept of chirality is central to the stereochemistry of 1-bromo-1-chloroethane. A molecule is chiral if it is non-superimposable on its mirror image. The most common origin of chirality in a molecule is the presence of a chiral center, which is typically a tetrahedral carbon atom bonded to four different groups or substituents. masterorganicchemistry.com

In the structure of this compound, the first carbon atom (C1) is bonded to four distinct substituents: a bromine atom (Br), a chlorine atom (Cl), a methyl group (CH₃), and a hydrogen atom (H). pearson.combrainly.com This makes C1 an asymmetric or chiral carbon, rendering the entire molecule chiral. orgosolver.com

To unambiguously describe the three-dimensional arrangement of the substituents around this chiral center, the Cahn-Ingold-Prelog (CIP) nomenclature is used to assign an (R) or (S) configuration. masterorganicchemistry.com This system prioritizes the four groups attached to the chiral carbon based on their atomic number.

Cahn-Ingold-Prelog Priority Assignment:

Identify the four atoms directly attached to the chiral center and rank them by atomic number. The atom with the highest atomic number receives the highest priority (1), and the one with the lowest receives the lowest priority (4). wvu.edu

If there is a tie, the process is extended outward to the next atoms along the chain until a point of difference is found. wvu.edu

For this compound, the priorities are assigned as follows:

| Substituent | Atom Directly Attached to Chiral Center | Atomic Number | Priority |

| Bromine | Br | 35 | 1 |

| Chlorine | Cl | 17 | 2 |

| Methyl Group | C (of CH₃) | 6 | 3 |

| Hydrogen | H | 1 | 4 |

Once priorities are established, the molecule is oriented so that the lowest-priority group (H) points away from the viewer. The direction from the highest priority group (1) to the second-highest (2) to the third-highest (3) is then observed. masterorganicchemistry.comorgosolver.com

Therefore, the two distinct stereoisomers of this compound are named (R)-1-bromo-1-chloroethane and (S)-1-bromo-1-chloroethane. masterorganicchemistry.comwvu.edu

Enantiomeric Forms and Optical Activity

The two stereoisomers resulting from the single chiral center in this compound are a pair of enantiomers. Enantiomers are defined as molecules that are non-superimposable mirror images of each other. masterorganicchemistry.combrainly.com Thus, (R)-1-bromo-1-chloroethane and (S)-1-bromo-1-chloroethane are enantiomers.

While enantiomers share many identical physical properties, such as boiling point, melting point, and density, they differ in their interaction with plane-polarized light. masterorganicchemistry.com This property is known as optical activity. pearson.comvaia.com

One enantiomer will rotate the plane of polarized light to the right (clockwise) and is termed dextrorotatory , denoted by a (+) sign.

The other enantiomer will rotate the plane of polarized light to the left (counter-clockwise) by an exactly equal amount and is termed levorotatory , denoted by a (-) sign. masterorganicchemistry.com

It is crucial to note that there is no simple correlation between the (R/S) configuration and the direction of optical rotation (+/-). masterorganicchemistry.com The specific rotation is a physical constant that must be determined experimentally. A 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.

Properties of this compound Enantiomers

| Property | (R)-1-bromo-1-chloroethane | (S)-1-bromo-1-chloroethane | Racemic this compound |

|---|---|---|---|

| Chirality | Chiral | Chiral | Chiral (individual molecules) |

| Relationship | Enantiomers | Enantiomers | Mixture of enantiomers |

| Boiling Point | Same as (S)-isomer | Same as (R)-isomer | 82-83°C |

| Density | Same as (S)-isomer | Same as (R)-isomer | 1.667 g/cm³ |

| Optical Rotation | Equal in magnitude, opposite in sign to (S)-isomer | Equal in magnitude, opposite in sign to (R)-isomer | Zero |

Stereoselective and Enantioselective Synthetic Approaches

The synthesis of a single enantiomer of a chiral compound is a primary goal of modern organic chemistry. Such syntheses can be categorized as stereoselective (favoring the formation of one stereoisomer over another) or enantioselective (a type of stereoselection that favors one enantiomer over the other).

Direct and highly enantioselective synthetic routes for a simple molecule like this compound are not widely documented. Standard methods, such as the free-radical halogenation of chloroethane (B1197429), would typically yield a racemic mixture. However, several general strategies in asymmetric synthesis could theoretically be applied.

Catalytic Asymmetric Synthesis : This approach involves using a chiral catalyst to influence the stereochemical outcome of a reaction. For instance, a prochiral starting material could be halogenated using a chiral catalyst-reagent complex. While research has been conducted on catalytic asymmetric halogenation, achieving high enantioselectivity for simple alkanes remains a significant challenge.

Enzymatic Kinetic Resolution : This method involves the use of an enzyme to selectively react with one enantiomer in a racemic mixture. For example, a racemic mixture of this compound could be exposed to an enzyme that catalyzes a reaction (e.g., hydrolysis) on only the (R)-enantiomer. This would leave behind an excess of the unreacted (S)-enantiomer, which could then be separated. This strategy has been successfully applied to the resolution of various chiral compounds, such as 2-alkylidenetetrahydrofurans. researchgate.net

Conformational Analysis and Stereoisomeric Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. vaia.com For this compound, the most significant conformational flexibility arises from rotation around the carbon-carbon (C1-C2) single bond.

The stability of these different conformations, or conformers, can be visualized using Newman projections, viewing the molecule along the C1-C2 axis. The primary interactions determining stability are torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups).

The conformations are generally classified as:

Staggered : The substituents on the front carbon are positioned midway between the substituents on the back carbon. These are energy minima (more stable).

Eclipsed : The substituents on the front carbon are aligned with the substituents on the back carbon. These are energy maxima (less stable).

For this compound, the front carbon (C1) has Br, Cl, and H atoms, while the back carbon (C2) has three H atoms.

Conformations of this compound (viewed along the C1-C2 bond)

| Conformation Type | Description | Relative Energy | Stability |

|---|---|---|---|

| Staggered | The bulky Br and Cl groups are staggered relative to the C-H bonds on the back carbon. | Lowest | Most Stable |

| Eclipsed | The Br, Cl, and H on C1 are eclipsing the three H atoms on C2. | Highest | Least Stable |

The most stable conformations are the staggered ones, which minimize torsional strain. Among the staggered conformers, there will be slight energy differences due to gauche interactions between the large Br and Cl atoms on C1 and the C-H bonds on C2. The eclipsed conformations are significantly higher in energy due to the repulsion between the eclipsed bonds. The conformation where the large Br and/or Cl atoms eclipse the C-H bonds on the adjacent carbon will be the highest in energy and thus the least stable. chegg.com

Computational Chemistry and Theoretical Modeling of 1 Bromo 1 Chloroethane

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 1-bromo-1-chloroethane. These calculations, which solve the Schrödinger equation for the molecule, offer a precise description of its structure. Due to the presence of a stereogenic carbon atom bonded to four different groups (a hydrogen atom, a methyl group, a bromine atom, and a chlorine atom), this compound is a chiral molecule existing as two enantiomers: (R)-1-bromo-1-chloroethane and (S)-1-bromo-1-chloroethane.

The reactivity of this compound is significantly influenced by the presence of two different halogen atoms. solubilityofthings.com The carbon-halogen bonds (C-Br and C-Cl) are the most reactive sites in the molecule. The differing electronegativities and atomic sizes of bromine and chlorine result in distinct bond lengths and strengths, which in turn affect the molecule's susceptibility to nucleophilic attack and elimination reactions. Computational models can predict these properties, as well as the molecule's dipole moment and polarizability, which are crucial for understanding its interaction with solvents and other molecules.

Theoretical studies have shown that the reductive cleavage of the carbon-halogen bonds in similar alkyl halides occurs through a concerted mechanism, which involves a significant activation barrier. This is a key aspect of its reactivity, for example, in dissociative electron transfer processes.

Below is a table summarizing key computed molecular properties for this compound.

| Property | Value |

| Molecular Formula | C₂H₄BrCl |

| Molecular Weight | 143.41 g/mol |

| XLogP3-AA | 2.1 |

| Exact Mass | 141.91849 Da |

| Monoisotopic Mass | 141.91849 Da |

| Heavy Atom Count | 4 |

| Complexity | 15.5 |

| The data in this table is based on computational predictions. guidechem.comnih.gov |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for studying the reaction mechanisms of organic compounds like this compound. numberanalytics.com DFT methods, which are based on the electron density rather than the complex many-electron wavefunction, offer a balance between computational cost and accuracy, making them suitable for investigating complex reaction pathways. sumitomo-chem.co.jpdokumen.pub

For this compound, DFT calculations can be used to explore the potential energy surfaces of its reactions, such as nucleophilic substitution (Sₙ2) and elimination (E2) reactions. By locating transition states and intermediates, DFT provides detailed insights into the step-by-step mechanism of these transformations. numberanalytics.com For instance, in an Sₙ2 reaction, DFT can model the approach of a nucleophile, the formation of the transition state, and the departure of the leaving group (either bromide or chloride).

The choice of functional and basis set is critical for the accuracy of DFT calculations. mdpi.com For halogenated hydrocarbons, functionals that properly account for electron correlation and dispersion forces are often necessary. Hybrid functionals, such as B3LYP, and meta-hybrid functionals have been shown to provide reliable results for the thermochemistry and reaction barriers of main-group elements. dokumen.pub The application of DFT can elucidate how the electronic structure of this compound, including the distribution of atomic charges and molecular orbitals, governs its reactivity. mdpi.com For example, the lowest unoccupied molecular orbital (LUMO) is typically centered on the antibonding orbitals of the C-Br and C-Cl bonds, indicating that these are the sites most susceptible to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Foundations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with its biological activity or other properties. spu.edu.sy The fundamental principle of QSAR is that the structure of a molecule determines its properties, and this relationship can be quantified mathematically. mdpi.com For a compound like this compound, QSAR studies could be used to predict its toxicity, environmental fate, or other biological effects based on its molecular descriptors.

The development of a QSAR model involves several key steps:

Data Set Selection: A set of compounds with known activities or properties is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. mdpi.com For this compound, relevant descriptors might include molecular weight, logP (a measure of hydrophobicity), dipole moment, and various quantum chemical parameters. spu.edu.sy

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity. mdpi.comanalis.com.my

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. analis.com.my

The theoretical foundation of QSAR lies in the ability of molecular descriptors to capture the essential features of a molecule that govern its interactions with biological systems. spu.edu.sy For instance, hydrophobic, electronic, and steric properties are commonly used in QSAR studies as they are known to influence how a molecule interacts with a biological target. spu.edu.sy While specific QSAR studies focusing solely on this compound are not prevalent in the provided search results, the theoretical framework of QSAR is applicable to this compound and its analogs for predicting their biological and environmental impact. nih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies for 1 Bromo 1 Chloroethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-bromo-1-chloroethane. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides unambiguous evidence of the compound's constitution.

Proton NMR spectroscopy of this compound reveals the presence and connectivity of hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the methyl (-CH₃) and methine (-CHBrCl) protons.

The methyl protons typically appear as a doublet, due to spin-spin coupling with the adjacent methine proton. The methine proton, in turn, appears as a quartet, as it is coupled to the three equivalent protons of the methyl group. The chemical shifts of these protons are influenced by the electronegativity of the adjacent halogen atoms.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Splitting Pattern |

| -CH₃ | Varies | Doublet |

| -CHBrCl | Varies | Quartet |

This table provides a generalized representation of the ¹H NMR spectrum. Actual chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum displays two distinct signals, corresponding to the two non-equivalent carbon atoms in the molecule: the methyl carbon and the carbon atom bonded to both bromine and chlorine. The significant difference in the chemical shifts of these two carbons is a direct result of the deshielding effect of the electronegative halogens on the methine carbon.

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| -CH₃ | Varies |

| -CHBrCl | Varies |

This table provides a generalized representation of the ¹³C NMR spectrum. Actual chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups and analyze the vibrational modes of the this compound molecule. The IR spectrum exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds.

Key vibrational frequencies observed in the IR spectrum of this compound include:

C-H stretching vibrations: These typically appear in the region of 2975-2845 cm⁻¹. docbrown.info

C-H deformation vibrations: These are observed at wavenumbers between 1470 and 1370 cm⁻¹. docbrown.info

C-Cl stretching vibrations: A strong absorption band in the range of 880 to 500 cm⁻¹ is indicative of the carbon-chlorine bond. docbrown.info

C-Br stretching vibrations: A strong absorption band, also within the 880 to 500 cm⁻¹ range, corresponds to the carbon-bromine bond. docbrown.info

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to the molecule, allowing for its definitive identification. docbrown.info

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The mass spectrum of this compound is particularly distinctive due to the isotopic distribution of bromine and chlorine.

Upon electron ionization, the this compound molecule loses an electron to form a molecular ion ([C₂H₄BrCl]⁺). docbrown.info The presence of two common isotopes for both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic cluster of peaks for the molecular ion and any fragment ions containing these halogens. docbrown.infowpmucdn.comlibretexts.org

The molecular ion peaks can be observed at m/z values of 142, 144, and 146, with their relative intensities determined by the probabilities of the different isotopic combinations. docbrown.info Common fragmentation pathways involve the loss of a bromine radical, a chlorine radical, or a hydrogen halide molecule, leading to the formation of various fragment ions.

| Ion | m/z (mass-to-charge ratio) | Notes |

| [C₂H₄⁷⁹Br³⁵Cl]⁺ | 142 | Molecular ion |

| [C₂H₄⁸¹Br³⁵Cl]⁺ / [C₂H₄⁷⁹Br³⁷Cl]⁺ | 144 | Molecular ion |

| [C₂H₄⁸¹Br³⁷Cl]⁺ | 146 | Molecular ion |

| [C₂H₄Cl]⁺ | 63, 65 | Loss of Bromine |

| [C₂H₄Br]⁺ | 107, 109 | Loss of Chlorine |

This table illustrates the major isotopic peaks for the molecular ion and primary fragments. The relative intensities of these peaks are characteristic of the presence of bromine and chlorine.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the trace analysis of this compound. In this method, the volatile compound is first separated from other components in a sample using a gas chromatograph. The separated compound then enters a mass spectrometer, which provides definitive identification based on its unique mass spectrum. acs.org This powerful combination allows for both the separation and positive identification of this compound, even at very low concentrations, making it invaluable for environmental monitoring and purity assessment.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Synthesis of Derivatized Compounds

The chiral nature of 1-bromo-1-chloroethane, existing as (R)- and (S)-enantiomers, makes it a valuable starting material for the asymmetric synthesis of a variety of derivatized compounds. nih.gov This process involves the selective reaction of one enantiomer to produce a product with a specific three-dimensional arrangement, a critical aspect in the development of bioactive molecules.

The differential reactivity of the bromine and chlorine atoms allows for sequential and stereoselective substitution reactions. Generally, the carbon-bromine bond is more labile and thus more susceptible to nucleophilic attack than the carbon-chlorine bond. This enables chemists to introduce a wide range of functional groups in a stepwise and controlled manner, preserving or inverting the stereochemistry at the chiral center as needed.

| Parameter | Description |

| Chirality | Exists as (R)- and (S)-enantiomers due to the presence of a stereocenter. |

| Reactivity | The C-Br bond is generally more reactive towards nucleophiles than the C-Cl bond, allowing for selective functionalization. |

| Applications | Serves as a precursor for the synthesis of chiral alcohols, amines, and other functionalized molecules with defined stereochemistry. |

While specific, publicly documented examples of its direct use in the asymmetric synthesis of complex derivatized compounds are not abundant in general literature, its potential is recognized within the synthetic chemistry community. The principles of stereospecific reactions suggest that enantiomerically pure this compound can be a key starting material for creating molecules with desired stereoisomerism.

Construction of Complex Organic Architectures

In the intricate process of building complex organic molecules, such as natural products and their analogues, small, functionalized building blocks are essential. This compound serves as a versatile two-carbon synthon, introducing a stereocenter at an early stage of a synthetic sequence. This strategic placement of a chiral center can influence the stereochemical outcome of subsequent reactions, guiding the formation of the desired complex architecture.

The ability to selectively replace the bromine and chlorine atoms with different substituents allows for the elongation of carbon chains and the introduction of various functionalities. This step-by-step construction is fundamental to the total synthesis of complex organic molecules. While detailed examples of its incorporation into named complex natural products are not readily found in broad surveys, its role as a foundational chiral building block is a key concept in retrosynthetic analysis.

Precursor in Specialized Pharmaceutical and Agrochemical Intermediates

Halogenated organic compounds are widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals due to the significant impact of halogen atoms on the biological activity of molecules. sinocurechem.com While direct evidence for the use of this compound in specific, named commercial products is not extensively publicized, its structural motifs are present in various bioactive compounds.

A notable example of a related compound's application is in the synthesis of the stimulant fenethylline, where the structurally similar 1-bromo-2-chloroethane (B52838) is used to alkylate theophylline. wikipedia.orgsafrole.com This highlights the utility of bromochloroalkanes in pharmaceutical synthesis.

Furthermore, the field of inhalation anesthetics has a history of utilizing halogenated ethanes. nih.gov For instance, the anesthetic halothane (B1672932) is 2-bromo-2-chloro-1,1,1-trifluoroethane, a compound that shares the bromochloroethyl moiety. While the direct synthesis of modern fluorinated anesthetics such as isoflurane (B1672236) or desflurane (B1195063) from this compound is not the primary route, the fundamental chemistry of halogen exchange and manipulation is central to their production. The presence of both bromine and chlorine in this compound offers a versatile platform for introducing fluorine atoms through various halogen exchange reactions, a key step in the synthesis of many fluorinated pharmaceuticals.

Environmental Fate and Biogeochemical Transformations of 1 Bromo 1 Chloroethane

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves chemical and physical processes that transform 1-bromo-1-chloroethane without the direct involvement of microorganisms. These pathways include hydrolysis, photolysis, and thermolysis.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For halogenated alkanes, this typically involves the nucleophilic substitution of a halogen atom with a hydroxyl group. The reactivity of halogens as leaving groups generally follows the order I > Br > Cl > F. Consequently, in this compound, the carbon-bromine bond is more susceptible to cleavage than the carbon-chlorine bond.

The hydrolysis of this compound is expected to proceed via a nucleophilic substitution (SN) reaction, likely initiating with the cleavage of the C-Br bond to form 1-chloroethanol. This intermediate is generally unstable and can be further transformed. The bromide ion is a better leaving group than the chloride ion, suggesting that bromoethane (B45996) undergoes hydrolysis more rapidly than chloroethane (B1197429). This principle applies to this compound, where the initial hydrolytic step is the loss of the bromide ion.

Studies on the related vicinal isomer, 1-bromo-2-chloroethane (B52838) (BCE), using multi-element compound-specific isotope analysis (CSIA), have shown that hydrolytic dehalogenation can be effectively characterized. nih.govsolubilityofthings.com For instance, abiotic hydrolysis of BCE under alkaline conditions and biotic hydrolysis by the haloalkane dehalogenase enzyme DhaA from Rhodococcus rhodochrous both result in the preferential cleavage of the C-Br bond. nih.gov This process is characterized by specific dual isotope slopes (Λ), such as ΛC/Br, which are distinct from other degradation pathways. nih.govsolubilityofthings.com While specific data for this compound is limited, similar principles of preferential C-Br bond cleavage are expected to apply.

Photolytic and thermolytic processes contribute to the degradation of this compound, particularly in the atmosphere and in high-temperature environments.

Thermolytic Decomposition: Thermal decomposition can occur at elevated temperatures. For this compound, thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen bromide and hydrogen chloride. thermofisher.com Studies on the thermal decomposition of its isomer, 1-bromo-2-chloroethane, between 307–358°C show that it primarily yields vinyl chloride and hydrogen bromide. rsc.org Thermochemical data from the National Institute of Standards and Technology (NIST) provides further insight into the energetics of such decomposition reactions. nist.gov

Table 1: Thermochemical Data for this compound

| Property | Value | Units | Method | Reference |

|---|---|---|---|---|

| Enthalpy of Formation (ΔfH°gas) | -81. ± 3. | kJ/mol | Dehydrohalogenation Equilibrium | nist.gov |

Biotic Degradation Mechanisms and Microbial Transformations

Microorganisms play a crucial role in the environmental breakdown of halogenated ethanes. These biotic processes are key to the natural attenuation and bioremediation of sites contaminated with these compounds.

Under anaerobic conditions, reductive dehalogenation is a significant degradation pathway for halogenated alkanes. nih.gov In this process, the halogenated compound is used as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom (hydrogenolysis) or two adjacent halogens are removed to form a double bond (dihaloelimination).

For vicinal dihaloalkanes like 1-bromo-2-chloroethane, dihaloelimination is a common pathway, yielding an alkene (ethene). nih.govoup.com However, for geminal dihaloalkanes like this compound, the primary biotic degradation pathway is expected to be sequential hydrogenolysis. The first step would be the reductive debromination to form chloroethane, followed by reductive dechlorination to ethane (B1197151).

A study on a groundwater microbial community from an industrial site demonstrated the degradation of this compound (BCE). researchgate.net The degradation rate of BCE was found to be intermediate between that of 1,2-dibromoethane (B42909) (EDB) and 1,2-dichloroethane (B1671644) (EDC), with brominated compounds degrading faster than their chlorinated counterparts. researchgate.net

A diverse range of microorganisms, particularly anaerobic bacteria, are capable of degrading halogenated hydrocarbons. researchgate.netmdpi.com Organohalide-respiring bacteria (OHRB) are of particular importance as they can use these contaminants for energy production. biorxiv.org

Key microbial genera implicated in the degradation of halogenated ethanes include:

Dehalococcoides : Known for its ability to reductively dechlorinate a wide range of chlorinated compounds, including chlorinated ethanes. nih.govacs.org

Dehalogenimonas : Capable of dihaloelimination of vicinal dihaloalkanes. nih.govacs.org

Sulfurospirillum : Sulfurospirillum multivorans has been shown to degrade 1-bromo-2-chloroethane via dihaloelimination. nih.gov

Xanthobacter : The species Xanthobacter autotrophicus produces hydrolytic dehalogenases that can degrade short-chain halogenated hydrocarbons, including both brominated and chlorinated compounds. nih.gov

These microbial communities are often found in contaminated aquifers and sediments, where they can form complex syntrophic relationships to carry out the complete degradation of pollutants. nih.gov The degradation of this compound observed in groundwater microcosms confirms the potential of indigenous microbial populations to remediate this specific contaminant. researchgate.net

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for elucidating the degradation pathways of contaminants in the environment. nih.govacs.org During a chemical or biological reaction, molecules containing lighter isotopes (e.g., ¹²C, ³⁵Cl) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C, ³⁷Cl). This leads to an enrichment of the heavier isotope in the remaining unreacted compound, a phenomenon known as kinetic isotope fractionation.

By measuring the change in the isotopic composition (e.g., δ¹³C, δ⁸¹Br, δ³⁷Cl) of a contaminant, it is possible to identify the occurrence of degradation and, in many cases, distinguish between different degradation mechanisms. Dual-isotope plots, which compare the fractionation of two different elements (e.g., carbon vs. bromine), provide characteristic slopes (Λ) for specific pathways.

For the isomer 1-bromo-2-chloroethane, distinct dual-isotope slopes have been determined for hydrolytic and dihaloelimination pathways. nih.gov

Table 2: Dual Isotope Slopes (Λ) for 1-Bromo-2-chloroethane Degradation Pathways

| Degradation Pathway | System | ΛC/Br | ΛC/Cl | Reference |

|---|---|---|---|---|

| Hydrolytic Dehalogenation | Alkaline Hydrolysis | 21.9 ± 4.7 | ~ ∞ | nih.gov |

| Hydrolytic Dehalogenation | DhaA enzyme | 19.4 ± 1.8 | ~ ∞ | nih.gov |

| Dihaloelimination | Sulfurospirillum multivorans | 7.9 ± 4.2 | 1.5 ± 0.6 | nih.gov |

| Dihaloelimination | Cyanocobalamin (Vitamin B₁₂) | 8.4 ± 1.7 | 2.4 ± 0.3 | nih.gov |

While extensive isotope data for this compound is scarce, a study involving its degradation by a groundwater microbial community observed a significant enrichment in ¹³C in the remaining compound. researchgate.net This finding provides direct evidence of in-situ biodegradation and demonstrates the applicability of CSIA for tracking the fate of this compound. The distinct isotopic signatures associated with different degradation mechanisms for related compounds suggest that CSIA holds great potential for characterizing the specific biogeochemical transformations of this compound in contaminated environments. nih.govacs.org

Mechanistic Toxicology and Biological Activity of 1 Bromo 1 Chloroethane

Molecular Mechanisms of Cytotoxicity (e.g., Apoptosis, Necrosis)

The specific molecular mechanisms of cytotoxicity for 1-bromo-1-chloroethane, distinguishing between apoptosis and necrosis, are not extensively detailed in publicly available scientific literature. However, based on the known reactivity of its metabolites and the mechanisms of similar halogenated hydrocarbons, its cytotoxic effects are likely mediated by the downstream consequences of metabolic activation.

Cell death can occur through two primary pathways: necrosis, a pathological process resulting from acute cellular injury, characterized by cell swelling and lysis, or apoptosis, a regulated and programmed process involving a cascade of specific proteins. For many toxic chemicals, the mode of cell death is dependent on the dose and the extent of cellular damage. At lower concentrations, a chemical might trigger the controlled dismantling of the cell through apoptosis, while at higher concentrations, overwhelming cellular damage can lead to necrosis.

For related halogenated compounds, cytotoxicity is often initiated by the depletion of intracellular glutathione (B108866) (GSH) and subsequent covalent binding of reactive metabolites to cellular macromolecules, including proteins and DNA. This can lead to mitochondrial dysfunction, a key event in the regulation of both apoptosis and necrosis. Damage to mitochondria can trigger the release of pro-apoptotic factors like cytochrome c, which activates the caspase cascade leading to apoptosis. Alternatively, severe mitochondrial damage and the resulting depletion of ATP can prevent the energy-dependent process of apoptosis and instead lead to necrotic cell death. While direct studies on this compound are scarce, it is plausible that its cytotoxicity involves these established pathways, with the ultimate outcome of apoptosis or necrosis being dependent on the level of exposure and the cell's capacity to manage the resulting damage.

Role of Metabolic Activation and Metabolite Formation (e.g., Acetaldehyde, Episulfonium Ions)

The toxicity of this compound is not primarily due to the parent compound itself but is critically dependent on its metabolic activation into reactive intermediates. The principal pathway for this bioactivation is not oxidative metabolism to acetaldehyde, but rather conjugation with glutathione (GSH). This reaction is catalyzed by glutathione S-transferases (GSTs), a family of enzymes crucial for the detoxification of a wide range of xenobiotics. mdpi.comfrontiersin.org

The conjugation of this compound with GSH results in the formation of an S-(1-chloroethyl)glutathione conjugate. Due to the presence of a halogen on the adjacent carbon, this initial conjugate is unstable. It undergoes a rapid intramolecular cyclization, displacing the remaining halogen atom (either bromide or chloride, with bromide being a better leaving group) to form a highly reactive, three-membered cyclic ring known as an episulfonium ion (or thiiranium ion). nih.gov This electrophilic intermediate is considered the ultimate toxic metabolite responsible for the compound's genotoxic effects.

This metabolic activation pathway is a common feature for many 1,2-dihaloalkanes. For the related compound 1-bromo-2-chloroethane (B52838), studies have successfully identified the precursor to the episulfonium ion, S-(2-chloroethyl)glutathione (CEG), in the bile of treated rats, confirming this pathway in vivo. nih.gov The formation of this highly reactive episulfonium ion is a critical bioactivation step, transforming the relatively stable parent haloalkane into a potent electrophile capable of damaging vital cellular components.

| Metabolite | Formation Pathway | Role in Toxicity |

| S-(1-chloroethyl)glutathione | Initial conjugation of this compound with glutathione, catalyzed by GSTs. | Unstable intermediate. |

| Episulfonium Ion (Thiiranium Ion) | Intramolecular cyclization of the initial glutathione conjugate with the displacement of the second halogen. | Highly reactive electrophile; the ultimate toxic metabolite that alkylates DNA and other macromolecules. |

Interaction with Biomolecules (e.g., DNA, Glutathione)

The biological activity of this compound is defined by the interaction of its metabolites with key cellular biomolecules.

Interaction with DNA: The highly electrophilic episulfonium ion, formed from the glutathione conjugate, is the primary species responsible for interaction with DNA. nih.gov Being a potent alkylating agent, the episulfonium ion readily attacks nucleophilic sites on DNA bases. The most susceptible site for this alkylation is the N7 position of guanine. This reaction leads to the formation of covalent DNA adducts, such as S-[2-(N7-guanyl)ethyl]glutathione. osti.gov

The formation of these bulky adducts on the DNA template can disrupt its normal structure and function. If not repaired by cellular DNA repair mechanisms, these adducts can lead to mispairing of DNA bases during replication, resulting in gene mutations. This mechanism of DNA adduct formation is a well-established basis for the mutagenicity and carcinogenicity of related compounds like 1,2-dibromoethane (B42909). researchgate.netosti.gov The resulting genetic damage can initiate the process of carcinogenesis, explaining the concern over exposure to such halogenated hydrocarbons.

| Biomolecule | Nature of Interaction | Toxicological Consequence |

| Glutathione (GSH) | Covalent conjugation (enzymatic) | Depletion of cellular GSH; formation of an unstable intermediate leading to the toxic episulfonium ion. |

| DNA | Covalent modification (alkylation) of DNA bases, primarily N7 of guanine, by the episulfonium ion. | Formation of DNA adducts (e.g., S-[2-(N7-guanyl)ethyl]glutathione), leading to mutations and potential carcinogenicity. |

Comparative Toxicological Mechanisms with Related Halogenated Hydrocarbons

The mechanistic toxicology of this compound is best understood by comparing it with structurally related halogenated hydrocarbons, particularly other dihaloethanes like 1,2-dibromoethane (EDB) and 1,2-dichloroethane (B1671644) (EDC).

The central toxicological mechanism is conserved across these compounds: bioactivation via glutathione (GSH) conjugation to form a reactive episulfonium ion, which subsequently alkylates DNA. researchgate.net However, the identity and position of the halogen atoms significantly influence the rate of these reactions and, consequently, the toxic potency of the compound.

Effect of Halogen Type: The carbon-halogen bond strength decreases in the order C-Cl > C-Br. Bromine is a better leaving group than chlorine. Consequently, compounds containing bromine, like 1,2-dibromoethane and this compound, are generally more reactive and potent as toxins and carcinogens than their chlorinated analogue, 1,2-dichloroethane. The formation of the episulfonium ion from a bromo-containing GSH conjugate is more rapid, leading to a higher potential for DNA damage. Human glutathione S-transferase T1-1, for instance, enhances the mutagenicity of 1,2-dibromoethane. nih.gov

Comparison with 1,2-Dibromoethane (EDB): EDB is a potent mutagen and carcinogen. Its toxicity is almost exclusively mediated by the GSH conjugation pathway, leading to the formation of a brominated episulfonium ion and subsequent S-[2-(N7-guanyl)ethyl]GSH DNA adducts. osti.gov this compound is expected to act via a very similar mechanism, with its potency likely being comparable to, or slightly less than, EDB due to the presence of one chlorine atom instead of two bromine atoms.

Comparison with 1,2-Dichloroethane (EDC): EDC is also a known carcinogen, but it is generally less potent than EDB. While the GSH conjugation pathway is the primary route for its genotoxic effects, the rate of episulfonium ion formation is slower due to the poorer leaving group ability of chlorine. EDC can also be metabolized to a lesser extent via an oxidative pathway to 2-chloroacetaldehyde, which can also contribute to toxicity, though the GSH pathway is considered dominant for its carcinogenicity.

| Compound | Primary Metabolic Activation Pathway | Key Reactive Intermediate | Relative Genotoxic Potency |

| This compound | Glutathione (GSH) Conjugation | Episulfonium ion | High (inferred) |

| 1,2-Dibromoethane (EDB) | Glutathione (GSH) Conjugation | Episulfonium ion | High |

| 1,2-Dichloroethane (EDC) | Glutathione (GSH) Conjugation (major); Oxidation (minor) | Episulfonium ion; 2-Chloroacetaldehyde | Moderate |

| Bromomethane | Glutathione (GSH) Conjugation | S-methylglutathione | Lower (different mechanism, primarily forms S-methyl adducts) cdc.gov |

Q & A

Q. What spectroscopic methods are most effective for structural elucidation of 1-bromo-1-chloroethane?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation. can distinguish between isomers by analyzing coupling patterns, while identifies carbon environments. MS provides molecular weight (143.41 g/mol) and fragmentation patterns, confirming substituents (Br, Cl) . Gas chromatography (GC) coupled with MS is also used for purity assessment and environmental monitoring .

Q. How are the physical properties (e.g., boiling point, density) of this compound determined experimentally?

Boiling points (e.g., 106–107°C) are measured using distillation techniques under controlled atmospheric pressure. Density (1.723 g/cm³) is determined via pycnometry or digital densitometers. Refractive index (1.488) is measured using a refractometer. These properties are critical for solvent selection and reaction optimization .

Q. What environmental monitoring strategies detect halogenated compounds like this compound?

Headspace GC-MS and purge-and-trap methods are standard for detecting volatile halogenated organics in air and water. These techniques achieve parts-per-billion sensitivity, essential for tracking environmental persistence and bioaccumulation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; implement vapor suppression systems. Spills should be neutralized with activated carbon and disposed of as hazardous waste. Safety data sheets (SDS) emphasize acute toxicity (R45, R20/21/22) and flammability risks .

Advanced Research Questions

Q. How are stereochemical configurations (R/S) assigned to this compound enantiomers?

The Cahn-Ingold-Prelog (CIP) rules prioritize substituents by atomic number: Br (1st) > Cl (2nd) > CH3 (3rd) > H (4th). The molecule’s tetrahedral geometry is visualized using 2D/3D modeling tools (e.g., 2D Sketcher). For the (R) configuration, the priority sequence Br → Cl → CH3 forms a clockwise path; (S) is counterclockwise. Polarimetry or chiral chromatography resolves enantiomers .

Q. What mechanisms explain the dissociative double ionization of this compound under femtosecond laser irradiation?

At 800 nm, non-sequential double ionization dominates, leading to Coulomb explosion. Kinetic energy release (KER) analysis reveals cleavage of C-Br (2.18 Å) and C-Cl (1.77 Å) bonds. Sequential ionization produces BCE and BCE ions, with fragmentation pathways mapped via dc-slice imaging .

Q. How can contradictions in reported thermodynamic data (e.g., vaporization enthalpy) be resolved?

Discrepancies in vaporization enthalpy (e.g., 37.6 ± 0.1 kJ/mol vs. 39.5 kJ/mol) arise from measurement techniques (static vs. dynamic methods). Calorimetry under inert gas flow reduces decomposition artifacts. Meta-analyses using the Clarke-Glew equation standardize data across temperature ranges .

Q. What synthetic routes optimize regioselectivity in halogenation reactions involving this compound?

Radical halogenation (e.g., using N-bromosuccinimide or Cl2 under UV light) favors the most substituted carbon due to hyperconjugation. Solvent polarity (e.g., CCl4 vs. DMSO) and temperature (0–25°C) modulate reaction rates and selectivity .

Q. How do steric and electronic effects influence substitution reactions at the chiral carbon?

The bulky Br and Cl groups create steric hindrance, favoring S2 mechanisms in polar aprotic solvents. Electron-withdrawing halogens stabilize transition states, accelerating nucleophilic attack. Kinetic isotope effects and Hammett plots quantify these interactions .

Methodological Notes

- Data Interpretation : Cross-validate spectroscopic and thermodynamic data with computational tools (e.g., Gaussian for DFT calculations) .

- Experimental Design : Use control experiments (e.g., deuterated analogs) to distinguish between competing reaction pathways .

- Contradiction Management : Apply error propagation analysis and peer-reviewed benchmarks to resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.